molecular formula C13H16N2O B11889833 1'-Ethylspiro[indoline-3,3'-pyrrolidin]-2-one CAS No. 59022-46-7

1'-Ethylspiro[indoline-3,3'-pyrrolidin]-2-one

Katalognummer: B11889833
CAS-Nummer: 59022-46-7
Molekulargewicht: 216.28 g/mol
InChI-Schlüssel: BJKDWGHYHWIQIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1’-Ethylspiro[indoline-3,3’-pyrrolidin]-2-one is a spirocyclic compound that features a unique structure combining an indoline and a pyrrolidinone moiety. Spirocyclic compounds are characterized by their distinctive three-dimensional architecture, which often imparts unique chemical and biological properties. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Vorbereitungsmethoden

The synthesis of 1’-ethylspiro[indoline-3,3’-pyrrolidin]-2-one typically involves a (3 + 2) cycloaddition reaction. One common method employs a Lewis base or Brønsted base as a catalyst. For instance, using a Lewis base such as PCy3 can yield the desired product with excellent diastereoselectivity . Alternatively, a Brønsted base like K2CO3 can also be used to produce the compound in good yields . The reaction conditions generally involve the use of anhydrous solvents and controlled temperatures to ensure high purity and yield.

Analyse Chemischer Reaktionen

1’-Ethylspiro[indoline-3,3’-pyrrolidin]-2-one can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1’-ethylspiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific biological context, but it often involves modulation of signal transduction pathways and enzyme activity .

Vergleich Mit ähnlichen Verbindungen

1’-Ethylspiro[indoline-3,3’-pyrrolidin]-2-one can be compared with other spirocyclic compounds such as:

The uniqueness of 1’-ethylspiro[indoline-3,3’-pyrrolidin]-2-one lies in its specific combination of indoline and pyrrolidinone moieties, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

59022-46-7

Molekularformel

C13H16N2O

Molekulargewicht

216.28 g/mol

IUPAC-Name

1'-ethylspiro[1H-indole-3,3'-pyrrolidine]-2-one

InChI

InChI=1S/C13H16N2O/c1-2-15-8-7-13(9-15)10-5-3-4-6-11(10)14-12(13)16/h3-6H,2,7-9H2,1H3,(H,14,16)

InChI-Schlüssel

BJKDWGHYHWIQIM-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCC2(C1)C3=CC=CC=C3NC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.